molecular formula C11H16N2O2 B13078807 [1-(3-Nitrophenyl)ethyl](propyl)amine

[1-(3-Nitrophenyl)ethyl](propyl)amine

Cat. No.: B13078807
M. Wt: 208.26 g/mol
InChI Key: IYBLEHBYUCQQAK-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)ethylamine: is an organic compound with the molecular formula C11H16N2O2 and a molecular weight of 208.25694 g/mol This compound features a nitrophenyl group attached to an ethyl chain, which is further connected to a propylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Nitrophenyl)ethylamine typically involves the nitration of ethylbenzene to form 3-nitroethylbenzene, followed by a reductive amination process to introduce the propylamine group. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) for the reduction step.

Industrial Production Methods: Industrial production of 1-(3-Nitrophenyl)ethylamine may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 1-(3-Nitrophenyl)ethylamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding nitroketones or nitrocarboxylic acids.

    Reduction: The nitro group in 1-(3-Nitrophenyl)ethylamine can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups like halides or amines under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), iron powder (Fe) in acidic conditions

    Substitution: Halides, amines

Major Products Formed:

    Oxidation: Nitroketones, nitrocarboxylic acids

    Reduction: Amino derivatives

    Substitution: Halogenated or aminated derivatives

Scientific Research Applications

Chemistry: 1-(3-Nitrophenyl)ethylamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals

Biology: In biological research, 1-(3-Nitrophenyl)ethylamine is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable in the investigation of biological pathways and mechanisms.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways. Its nitrophenyl group can be modified to enhance its pharmacological properties, making it a candidate for drug discovery.

Industry: In the industrial sector, 1-(3-Nitrophenyl)ethylamine is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 1-(3-Nitrophenyl)ethylamine involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can undergo redox reactions, influencing the activity of target proteins. Additionally, the compound can modulate signaling pathways by binding to specific receptors, thereby altering cellular responses.

Comparison with Similar Compounds

  • 1-(4-Nitrophenyl)ethylamine
  • 1-(2-Nitrophenyl)ethylamine
  • 1-(3-Nitrophenyl)ethylamine

Comparison: Compared to its analogs, 1-(3-Nitrophenyl)ethylamine exhibits unique reactivity due to the position of the nitro group on the phenyl ring. This positional difference can significantly impact the compound’s chemical behavior and biological activity. For instance, the 3-nitro position may offer distinct steric and electronic effects, influencing its interaction with molecular targets and its overall stability.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

N-[1-(3-nitrophenyl)ethyl]propan-1-amine

InChI

InChI=1S/C11H16N2O2/c1-3-7-12-9(2)10-5-4-6-11(8-10)13(14)15/h4-6,8-9,12H,3,7H2,1-2H3

InChI Key

IYBLEHBYUCQQAK-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C)C1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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